

4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one chemical properties.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1-methyl-3-nitroquinolin-
2(1h)-one

Cat. No.: B1663216

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one**

Introduction

4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is a highly functionalized heterocyclic compound built upon the quinolin-2(1H)-one core structure. Its strategic placement of three key functional groups—a labile chloro group at the 4-position, an electron-withdrawing nitro group at the 3-position, and an N-methyl group—makes it a versatile and valuable intermediate in synthetic organic chemistry. The quinolinone scaffold is a prominent feature in numerous biologically active molecules and pharmaceuticals, exhibiting activities ranging from antifungal to anticancer[1][2].

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound. We will delve into the mechanistic underpinnings of its reactions, highlighting its utility as a precursor for generating diverse molecular libraries for further investigation.

Physicochemical and Spectroscopic Profile

The fundamental properties of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** are summarized below. This data is essential for its identification, handling, and use in experimental settings.

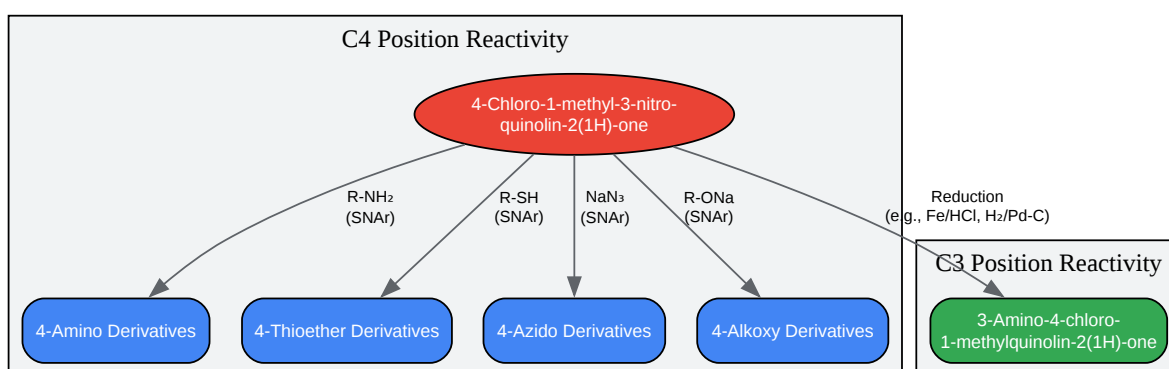
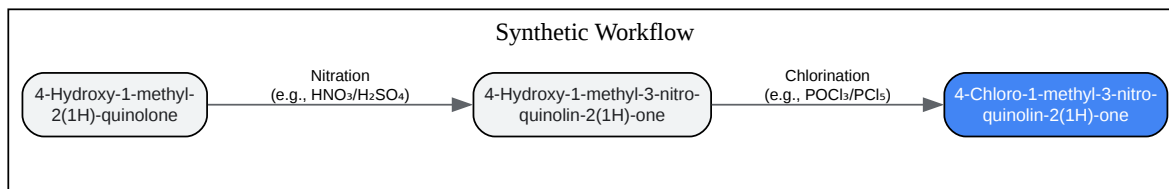
Property	Value	References
CAS Number	79966-13-5	[3][4]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₃	[3][5]
Molecular Weight	238.63 g/mol	[3]
Appearance	Pale yellow solid	[4]
Melting Point	224-227 °C	[4]
pKa (Predicted)	-2.12 ± 0.40	[4]
InChI Key	KPDOVJBEKCRATD- UHFFFAOYSA-N	[5]

Spectroscopic Signatures (Predicted): While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous structures[6][7]:

- ¹H NMR: Protons on the benzo-fused ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The N-methyl group will present as a distinct singlet, likely around δ 3.5-4.0 ppm.
- ¹³C NMR: The spectrum will show ten distinct carbon signals. The carbonyl carbon (C2) will be significantly downfield (>160 ppm). Carbons attached to electronegative atoms (C4-Cl and C3-NO₂) will also have characteristic shifts.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam carbonyl (approx. 1650-1680 cm⁻¹), and characteristic asymmetric and symmetric stretches for the NO₂ group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

Synthesis and Preparation

The synthesis of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The most logical pathway begins with the readily accessible 4-hydroxy-1-methyl-2(1H)-quinolone.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [amp.chemicalbook.com]

- 5. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one chemical properties.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663216#4-chloro-1-methyl-3-nitroquinolin-2-1h-one-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com